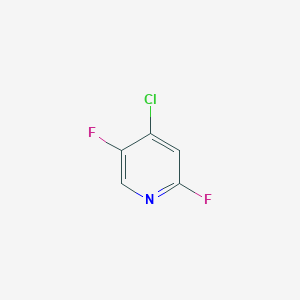

4-Chloro-2,5-difluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2,5-difluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF2N/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZRBNKRTCXHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456840 | |

| Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-40-8 | |

| Record name | 4-CHLORO-2,5-DIFLUOROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2,5-difluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,5-difluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery.

Core Identification and Physicochemical Properties

The foundational identity of this compound is established by its CAS number, which provides a unique identifier for this specific chemical substance.

CAS Number: 851386-40-8[1][2][3]

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| Molecular Formula | C5H2ClF2N | [1][2][4] |

| Molecular Weight | 149.53 g/mol | [1][2][4] |

| Boiling Point | 146.9°C at 760 mmHg | |

| Density | 1.451 g/cm³ | |

| Appearance | Not explicitly stated, likely a liquid at room temperature given the boiling point. | |

| Solubility | No specific data found; likely soluble in common organic solvents like tetrahydrofuran and methyl tert-butyl ether based on its synthesis protocol. | [5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the directed ortho-metalation of 2,5-difluoropyridine followed by chlorination. This process is highly regioselective, yielding the desired product in good yield.

Experimental Protocol: Synthesis from 2,5-Difluoropyridine

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2,5-Difluoropyridine

-

Diisopropylamine

-

n-Butyllithium (in hexane)

-

1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113)

-

Tetrahydrofuran (THF)

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous ammonium chloride solution

-

2N aqueous hydrochloric acid solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated brine

-

Anhydrous sodium sulfate

Step-by-Step Procedure: [5]

-

Preparation of Lithium Diisopropylamide (LDA): In a reaction vessel under a nitrogen atmosphere, add diisopropylamine to a solvent mixture of tetrahydrofuran and methyl tert-butyl ether.

-

Cool the mixture to a temperature range of -60 to -40°C.

-

Slowly add a hexane solution of n-butyllithium to the cooled mixture.

-

Allow the reaction temperature to slowly rise to -20°C and stir for 10 minutes to ensure complete formation of LDA.

-

Lithiation of 2,5-Difluoropyridine: Cool the reaction flask to -75°C.

-

Slowly add a solution of 2,5-difluoropyridine dropwise over a period of 1 hour.

-

Chlorination: While maintaining the temperature at -75°C, add a solution of 1,1,2-trichloro-1,2,2-trifluoroethane dropwise.

-

After the addition is complete, allow the reaction to proceed at -75°C for 2 hours.

-

Work-up and Purification: Quench the reaction with a saturated ammonium chloride solution.

-

Extract the product into methyl tert-butyl ether.

-

Wash the organic layer sequentially with 2N aqueous hydrochloric acid, water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic phase with anhydrous sodium sulfate and filter.

-

Remove the low-boiling solvents by distillation at atmospheric pressure (around 80°C).

-

Further distill under reduced pressure at 120°C, followed by a final distillation at atmospheric pressure at 90°C to obtain the pure this compound.

Yield: This procedure can yield up to 78% of the target product.[5]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the fluorine atoms makes the pyridine ring susceptible to attack by nucleophiles.

The positions on the pyridine ring exhibit differential reactivity. Generally, the 4-position is highly activated towards nucleophilic attack due to the combined electron-withdrawing effects of the nitrogen and the flanking fluorine atom. The chlorine atom at this position serves as a good leaving group, facilitating substitution reactions.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active molecules, most notably in the development of antibacterial agents. The presence of both chlorine and fluorine atoms allows for sequential and regioselective modifications, providing a scaffold for creating diverse chemical libraries for drug screening.

Case Study: Synthesis of an Antibacterial Agent Intermediate

A prominent application of this compound is in the synthesis of 8-chloro-1-cyclopropyl-7-fluoro-9-methyl-4-oxo-4H-quinolizine-3-carboxylic acid ester, an important intermediate for antibacterial drugs.[5]

The synthetic pathway involves the following key transformations starting from this compound:[5]

-

Methylation: Reaction with a methyl donor to introduce a methyl group at the 3-position, yielding 4-chloro-2,5-difluoro-3-methylpyridine.

-

Cyanomethylation: Subsequent reaction with cyclopropylacetonitrile under strong alkaline conditions to introduce the cyanomethylcyclopropyl group at the 2-position.

-

Further Transformations: The resulting intermediate undergoes further steps, including reduction of the nitrile and cyclization, to form the final quinolizine carboxylic acid ester.

This multi-step synthesis highlights the utility of this compound as a starting material for constructing complex heterocyclic systems with therapeutic potential.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets for this and structurally related compounds, the following guidelines are recommended.

Hazard Identification:

-

While specific hazard classifications for this compound were not detailed in the initial search, related fluorinated and chlorinated pyridines are often classified as harmful if swallowed, in contact with skin, or inhaled. They can also cause skin and eye irritation.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.

-

Respiratory Protection: Use in a well-ventilated area or with a suitable respirator.

Handling and Storage:

-

Handle in a well-ventilated place, such as a fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and predictable reactivity make it an important building block for the creation of novel compounds with potential therapeutic applications. The strategic incorporation of this fluorinated pyridine derivative allows for the fine-tuning of molecular properties, a key aspect of modern drug design. As research in this area continues, the demand for and applications of this compound are likely to expand.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-2,5-difluoropyridine

For the modern researcher and drug development professional, substituted pyridines are foundational scaffolds in the architecting of novel therapeutics. Among these, 4-Chloro-2,5-difluoropyridine stands as a key intermediate, its strategic functionalization paving the way for complex molecular designs. However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and emergency management of this valuable chemical entity, moving beyond mere procedural lists to explain the causality behind best practices.

The Chemical Profile: Understanding the Inherent Risks

Before any laboratory work commences, a comprehensive understanding of the physical, chemical, and toxicological properties of this compound is paramount. This foundational knowledge informs every aspect of risk assessment and procedural design.

Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented below. This information is critical for designing appropriate experimental setups and for anticipating its behavior under various conditions.

| Property | Value | Source |

| CAS Number | 851386-40-8 | [1][2] |

| Molecular Formula | C5H2ClF2N | [1][2] |

| Molecular Weight | 149.53 g/mol | [1][2] |

| Boiling Point | 146.9°C at 760 mmHg | |

| Flash Point | 42.6°C | |

| Density | 1.451 g/cm³ |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.[3] The GHS classification highlights the following hazards:

-

Skin Irritation: Causes skin irritation.[3]

-

Eye Irritation: Causes serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3]

It is imperative to internalize these classifications, as they dictate the necessary personal protective equipment (PPE) and engineering controls.

The Laboratory Protocol: A Proactive Approach to Safety

Safe handling of this compound is not merely about reacting to incidents, but about proactively creating an environment where risks are minimized. This section details the essential protocols for routine laboratory use.

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through robust engineering controls. All work with this compound should be conducted in a well-ventilated laboratory, and for any procedures with the potential for aerosolization or vapor generation, a certified chemical fume hood is mandatory. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and proper use of PPE is non-negotiable. The following diagram outlines the minimum required PPE ensemble for handling this compound.

Caption: Required PPE for handling this compound.

The causality is clear: splash-proof goggles are essential to prevent serious eye irritation, and chemical-resistant gloves form a critical barrier against skin contact. A flame-retardant lab coat protects against splashes and potential ignition sources, given the compound's flash point.

Handling and Storage: Maintaining Stability

Proper handling and storage procedures are crucial to prevent degradation and accidental release.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area, preferably a fume hood.

-

Keep away from sources of ignition as the compound is flammable.[4]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[3]

-

Refrigerated storage (2-4°C) is recommended.[1]

Emergency Procedures: A Validating System of Response

Even with the best preventative measures, the potential for accidental exposure or release exists. A well-rehearsed emergency plan is a self-validating system of trustworthiness in any research environment.

First-Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical. The following steps should be taken:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[5]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Accidental Release Measures

In the case of a spill, the primary objectives are to contain the material, prevent its spread, and protect personnel.

Caption: Step-by-step workflow for responding to a spill.

It is crucial to prevent the chemical from entering drains or the environment.[3] All ignition sources should be removed from the area.

Fire-Fighting Measures

Given its flashpoint, this compound is a flammable liquid.[4]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Reactivity and Stability: The Chemical Causality

Understanding the reactivity and stability of this compound is essential for preventing hazardous reactions.

-

Chemical Stability: The compound is stable under recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Thermal decomposition can produce hazardous gases such as carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[3]

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in research and drug development is predicated on a deep-seated culture of safety. This guide has provided a framework for its safe handling, moving beyond rote memorization of rules to an understanding of the chemical principles that underpin them. By integrating these practices into every aspect of the workflow, from experimental design to waste disposal, researchers can confidently and safely unlock the synthetic potential of this valuable molecule.

References

A Technical Guide to 4-Chloro-2,5-difluoropyridine: Synthesis, Reactivity, and Applications in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds have emerged as indispensable building blocks. Their unique electronic properties, enhanced metabolic stability, and ability to modulate pKa and lipophilicity make them highly sought after in the design of novel therapeutics. Among these, 4-Chloro-2,5-difluoropyridine stands out as a pivotal intermediate, offering a versatile scaffold for constructing complex molecular architectures. The strategic placement of two electron-withdrawing fluorine atoms and a reactive chlorine atom on the pyridine ring creates a unique chemical entity primed for selective functionalization.

This guide provides an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its core reactivity and strategic application in drug discovery. We will explore the causality behind synthetic choices, detail key experimental protocols, and present case studies that highlight its role in the development of next-generation pharmaceuticals, particularly kinase inhibitors.

Section 1: Core Scaffold Properties and Structural Analysis

The reactivity and utility of this compound are direct consequences of its unique electronic and structural features. The pyridine nitrogen, combined with the two fluorine atoms at the C2 and C5 positions, renders the aromatic ring significantly electron-deficient. This electronic "pull" is crucial, as it activates the ring for nucleophilic attack, a reaction pathway less common in electron-rich carbocyclic aromatic systems.[1] The chlorine atom at the C4 position serves as an excellent leaving group, providing a reliable site for chemical modification.

| Property | Value | Reference |

| CAS Number | 851386-40-8 | [2][3] |

| Molecular Formula | C₅H₂ClF₂N | [3][4] |

| Molecular Weight | 149.53 g/mol | [3] |

| IUPAC Name | This compound | [4] |

| Appearance | Typically a solid or liquid | N/A |

| Storage | Sealed in dry, room temperature conditions | [3] |

Section 2: Synthesis of the this compound Core

The most common and efficient synthesis of this compound begins with the readily available precursor, 2,5-difluoropyridine.[5] The strategy hinges on the regioselective deprotonation at the C4 position, followed by quenching with an electrophilic chlorine source.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from 2,5-difluoropyridine to the target compound.

Detailed Experimental Protocol: Synthesis from 2,5-Difluoropyridine

This protocol is adapted from established literature procedures.[5]

Expert Rationale:

-

Choice of Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from acting as a nucleophile and attacking the pyridine ring itself, ensuring it only functions as a proton abstractor.

-

Temperature Control: The reaction is conducted at -75 °C. This low temperature is critical to prevent side reactions, control the regioselectivity of the deprotonation, and maintain the stability of the highly reactive lithiated intermediate.

-

Chlorinating Agent: A source of electrophilic chlorine, such as 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113), is used to "quench" the lithiated anion, installing the chlorine atom at the C4 position.

Step-by-Step Methodology:

-

Vessel Preparation: Under a nitrogen atmosphere, add diisopropylamine (1.2 eq.) to a solvent mixture of tetrahydrofuran (THF) and methyl tert-butyl ether (MTBE).

-

LDA Formation: Cool the solution to between -60 °C and -40 °C. Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.15 eq.). Allow the solution to warm to -20 °C and stir for 10 minutes to ensure complete formation of LDA.

-

Deprotonation: Re-cool the reaction vessel to -75 °C. Slowly add a solution of 2,5-difluoropyridine (1.0 eq.) dropwise over 1 hour, maintaining the low temperature.

-

Chlorination: While maintaining the temperature at -75 °C, add 1,1,2-Trichloro-1,2,2-trifluoroethane (1.1 eq.) dropwise. Keep the reaction at this temperature for 2 hours after addition is complete.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into methyl tert-butyl ether. Wash the organic layer sequentially with 2N HCl, water, saturated sodium bicarbonate, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate via distillation to yield the final product.

Section 3: Key Reactivity and Derivative Synthesis

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNA) .[1][6] This reaction is highly efficient due to the electron-deficient nature of the pyridine ring, which stabilizes the negatively charged intermediate formed during the reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNA)

The SNA reaction proceeds via a two-step addition-elimination mechanism.[7] First, a nucleophile attacks the carbon atom bearing the chloro-substituent (C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second step, aromaticity is restored by the expulsion of the chloride leaving group.

Caption: The addition-elimination mechanism of SNA on the pyridine core.

Protocol Example: Synthesis of a 4-Amino-2,5-difluoropyridine Derivative

This protocol demonstrates a typical C-N bond-forming reaction, a cornerstone of medicinal chemistry for building kinase inhibitors and other bioactive molecules.[8]

Expert Rationale:

-

Solvent and Base: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is used to solubilize the reactants and facilitate the reaction. A base such as potassium carbonate (K₂CO₃) is included to act as an acid scavenger, neutralizing the HCl that is implicitly formed during the reaction with a primary or secondary amine nucleophile.

-

Temperature: Heating is often required to overcome the activation energy for the initial nucleophilic attack, driving the reaction to completion in a reasonable timeframe.

Step-by-Step Methodology:

-

Reactant Charging: To a reaction vessel, add this compound (1.0 eq.), the desired amine nucleophile (1.2-1.5 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a suitable volume of DMF.

-

Reaction: Heat the mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash extensively with water and brine to remove DMF and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-amino-2,5-difluoropyridine derivative.

Section 4: Applications in Drug Discovery & Medicinal Chemistry

This compound is not merely a synthetic curiosity; it is a validated and high-value building block for creating potent and selective drug candidates. Its primary application lies in the synthesis of kinase inhibitors.

Case Study: Scaffolds for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers and inflammatory diseases.[9] The 2,5-difluoropyridine moiety is frequently incorporated into kinase inhibitors to serve as a "hinge-binding" element. The pyridine nitrogen can form a crucial hydrogen bond with the backbone amide of a key amino acid residue in the ATP-binding pocket of the kinase, a fundamental interaction for potent inhibition.

The fluorine atoms provide additional benefits:

-

Metabolic Stability: C-F bonds are exceptionally strong, reducing the likelihood of metabolic degradation by cytochrome P450 enzymes.

-

Modulation of Basicity: The electron-withdrawing fluorine atoms lower the pKa of the pyridine nitrogen, which can be fine-tuned to optimize cell permeability and pharmacokinetic properties.

Caption: Logical flow from the core building block to a final drug candidate.

For example, 2,3,5-trisubstituted pyridine derivatives designed as inhibitors of p38 MAPK, a key enzyme in inflammatory signaling, have been synthesized using chloro-pyridine precursors.[8] The general strategy involves an initial SNA reaction to install a side chain at the C4 position, followed by further modifications at other positions.

| Derivative Class | Target Family | Rationale for Core Scaffold Inclusion |

| 4-Anilino-2,5-difluoropyridines | Protein Kinases | Hinge-binding via pyridine nitrogen; F atoms enhance binding/PK properties. |

| 4-(Heteroaryl)-2,5-difluoropyridines | Various Enzymes | Vector for further functionalization; metabolic stability. |

| 4-Alkoxy/Thioalkoxy-2,5-difluoropyridines | GPCRs, Ion Channels | Modulates lipophilicity and introduces new interaction points. |

Conclusion

This compound has cemented its status as a premier building block in the arsenal of the medicinal chemist. Its well-defined synthesis, predictable reactivity centered on nucleophilic aromatic substitution, and the advantageous properties conferred by its fluorine substituents make it an ideal starting point for the design of sophisticated therapeutic agents. As the demand for highly selective and metabolically robust drug candidates continues to grow, the strategic application of versatile intermediates like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

- 1. This compound | 851386-40-8 | Benchchem [benchchem.com]

- 2. This compound - [nashpharmatech.com]

- 3. This compound - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. benchchem.com [benchchem.com]

- 9. chemicalkinomics.com [chemicalkinomics.com]

Spectroscopic Data for 4-Chloro-2,5-difluoropyridine: A Technical Overview

Despite a comprehensive search of scientific literature, chemical supplier databases, and public repositories, detailed experimental spectroscopic data (NMR, IR, and MS) for 4-Chloro-2,5-difluoropyridine (CAS No. 851386-40-8) is not publicly available at this time.

This guide, therefore, serves as a foundational document outlining the principles and expected spectroscopic characteristics of this compound. It provides a framework for the analysis and interpretation of its spectroscopic data once it becomes available. For researchers, scientists, and drug development professionals, this document will serve as a reference for understanding the expected spectral features based on the compound's molecular structure and for designing appropriate analytical methodologies for its characterization.

Introduction to this compound

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three distinct halogen substituents (chlorine and two fluorine atoms) on the pyridine ring results in a unique electronic and structural profile, making spectroscopic analysis essential for its unambiguous identification and characterization.

Molecular Structure:

Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR Spectroscopy

Expected Analysis: The ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons will be influenced by the electronegative fluorine and chlorine atoms and the nitrogen atom in the pyridine ring. The signals will likely appear as complex multiplets due to coupling with each other and with the fluorine nuclei.

Hypothetical Data Table:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | Expected downfield | ddd | JH3-H6, JH3-F2, JH3-F5 |

| H-6 | Expected downfield | ddd | JH6-H3, JH6-F5, JH6-F2 |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy

Expected Analysis: The ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached halogens. The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling (¹JCF), and other carbons may show smaller couplings to fluorine.

Hypothetical Data Table:

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-2 | Expected downfield | d | ¹JC2-F2 |

| C-3 | Expected upfield | d | JC3-F |

| C-4 | Expected downfield | s | - |

| C-5 | Expected downfield | d | ¹JC5-F5 |

| C-6 | Expected upfield | d | JC6-F |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Tune the broadband probe to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

Expected Analysis: The ¹⁹F NMR spectrum will be crucial for confirming the fluorine substitution pattern. Two distinct signals are expected for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling with each other (JFF) and with the aromatic protons (JFH).

Hypothetical Data Table:

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| F-2 | Expected range | dm | JF2-F5, JF2-H3 |

| F-5 | Expected range | dm | JF5-F2, JF5-H6, JF5-H3 |

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: Tune the probe to the ¹⁹F frequency.

-

Data Acquisition: Acquire a proton-decoupled or a proton-coupled ¹⁹F NMR spectrum. The chemical shift range for ¹⁹F is much larger than for ¹H.

-

Data Processing: Process the data and reference the spectrum to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

Expected Analysis: The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the molecule. Key expected absorptions include:

-

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹.

-

C=C and C=N stretching: Vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region.

-

C-F stretching: Strong absorptions due to C-F bonds are expected in the 1300-1000 cm⁻¹ region.

-

C-Cl stretching: The C-Cl stretch will likely appear in the 850-550 cm⁻¹ region.

Hypothetical Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak-Medium | Aromatic C-H stretch |

| 1600-1400 | Medium-Strong | C=C, C=N ring stretching |

| 1300-1000 | Strong | C-F stretching |

| 850-550 | Medium-Strong | C-Cl stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: As this compound is likely a liquid or low-melting solid, the spectrum can be recorded as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum first and then the sample spectrum.

-

Data Processing: The data is typically presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Expected Analysis: Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of this compound (149.53 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation may involve the loss of chlorine, fluorine, or other small neutral fragments.

Predicted Data from PubChem[1]:

| Adduct | Predicted m/z |

| [M+H]⁺ | 149.99167 |

| [M+Na]⁺ | 171.97361 |

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Processing: Record the mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Conclusion

The comprehensive spectroscopic characterization of this compound is crucial for its unequivocal identification and for understanding its chemical properties. This guide provides the theoretical framework and expected spectral features for its ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS analyses. The detailed experimental protocols outlined herein will facilitate the acquisition of high-quality data once a sample of the compound is available for analysis. The publication of its complete, experimentally determined spectroscopic data will be a valuable contribution to the chemical science community.

References

An In-depth Technical Guide to the Research Applications of 4-Chloro-2,5-difluoropyridine

This guide provides a comprehensive overview of 4-Chloro-2,5-difluoropyridine, a versatile fluorinated heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, unique reactivity, and diverse applications of this key chemical intermediate, grounding its claims in established scientific literature.

Introduction: The Strategic Importance of Fluorinated Pyridines

Halogenated pyridines are foundational building blocks in modern organic synthesis, with applications spanning pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into the pyridine ring significantly alters the molecule's physicochemical properties, including its reactivity, metabolic stability, and biological activity.[1] this compound (CAS No. 851386-40-8) is a prime example of a strategically designed intermediate.[3][4][5][6][7] The presence of both fluorine and chlorine atoms at specific positions creates a unique electronic landscape and provides differential reactivity, allowing for selective and sequential chemical modifications.[1] The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atoms, makes it particularly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility.[1][8][9]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 851386-40-8[3][4][5][6][7] |

| Molecular Formula | C₅H₂ClF₂N[3][7][10] |

| Molecular Weight | 149.53 g/mol [3][5][7] |

| Appearance | White to off-white solid |

| Purity | Typically ≥97%[5] |

Synthesis and Chemical Reactivity

Synthetic Pathway

The primary route for synthesizing this compound begins with 2,5-difluoropyridine. The process involves a directed ortho-metalation followed by chlorination.

Workflow 1: Synthesis of this compound

Caption: Synthesis of this compound from 2,5-difluoropyridine.

A common and effective laboratory-scale synthesis involves cooling a solution of diisopropylamine in a mixture of tetrahydrofuran (THF) and methyl tert-butyl ether to between -60°C and -40°C.[11] n-Butyllithium is then added to form lithium diisopropylamide (LDA) in situ. The reaction is then cooled to -75°C, and a solution of 2,5-difluoropyridine is added slowly. The LDA selectively deprotonates the C4 position of the pyridine ring, which is the most acidic proton due to the activating effects of the adjacent fluorine atoms. Following this, a chlorinating agent, such as 1,1,2-trichloro-1,2,2-trifluoroethane (Freon-113), is added to introduce the chlorine atom at the 4-position, yielding the final product with good yields (typically around 78%).[11]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The synthetic value of this compound is dominated by its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The pyridine nitrogen and the two fluorine atoms withdraw electron density from the ring, making the carbon atoms at positions 2, 4, and 6 highly electrophilic and thus susceptible to attack by nucleophiles.[1][8][12]

Generally, halogens at the 2- and 4-positions of a pyridine ring are the most activated towards SNAr.[13][14][15] Fluorine is an excellent leaving group in SNAr reactions, often being displaced more rapidly than chlorine.[8] This differential reactivity is crucial as it allows for selective functionalization. For instance, a strong nucleophile might preferentially displace the fluorine at the 2-position, while the chlorine at the 4-position remains intact for subsequent transformations like cross-coupling reactions.[1]

Applications in Medicinal Chemistry

The fluorinated pyridine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability, binding affinity, and cell permeability.[16] this compound serves as a key precursor for a variety of bioactive molecules.

Synthesis of Kinase Inhibitors

A significant application is in the synthesis of kinase inhibitors, a major class of cancer therapeutics. The compound is used to construct the core of molecules that target specific protein kinases. For example, it is a documented intermediate in the preparation of certain antibacterial agents.[1][17] The typical synthetic strategy involves a sequential SNAr reaction.

Protocol 1: General Synthesis of a 2-Amino-4-substituted-5-fluoropyridine Derivative

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

-

Nucleophilic Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. The reaction often requires a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl generated.

-

Heating: Heat the reaction mixture to a temperature ranging from 80°C to 140°C, monitoring progress by TLC or LC-MS.[18] The fluorine at the 2-position is generally more labile and will be displaced by the amine nucleophile.

-

Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[18]

-

Further Functionalization: The remaining chlorine at the 4-position can be subsequently modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.

Diagram 2: SNAr Pathway in Drug Intermediate Synthesis

Caption: Nucleophilic substitution at the C2 position.

Applications in Agrochemicals

The principles that make this compound valuable in pharmaceuticals also apply to the agrochemical sector. Halogenated pyridines are core components of many herbicides and pesticides.[2][19] For instance, the related compound 4-Amino-3,5-dichloro-2,6-difluoropyridine is a key intermediate in the synthesis of the herbicide Fluroxypyr.[20] The synthetic logic involves a nucleophilic aromatic substitution where a fluorine atom is displaced by a hydroxide group, followed by etherification.[20] This highlights the utility of chloro-fluoro-pyridines as versatile platforms for creating complex agrochemicals. While direct use of this compound is less documented in this specific context, its structural motifs and reactivity patterns are highly relevant.[2]

Potential in Materials Science

Fluorinated aromatic compounds are of growing interest in materials science, particularly for the development of organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of fluorine can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, improve electron transport properties, and enhance the thermal and oxidative stability of materials.[1] this compound represents a valuable building block for synthesizing novel π-conjugated systems where its electronic properties can be harnessed to tune the performance of advanced materials.[3]

Conclusion and Future Outlook

This compound is a specialized chemical intermediate whose value lies in the strategic placement of its halogen substituents. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, provides a reliable and versatile platform for the synthesis of highly functionalized pyridine derivatives. While its most established applications are in medicinal chemistry as a precursor to complex therapeutic agents, its potential in agrochemicals and advanced materials remains a promising area for future research. The continued exploration of its unique reactivity will undoubtedly lead to the development of novel molecules with significant societal impact.

References

- 1. This compound | 851386-40-8 | Benchchem [benchchem.com]

- 2. Why 5-Chloro-2,3-Difluoropyridine (CDFP) is a Game Changer in Chemical Synthesis and Agrochemical Production [jindunchemical.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound - [nashpharmatech.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. youtube.com [youtube.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. researchgate.net [researchgate.net]

- 15. Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem [infoscience.epfl.ch]

- 16. benchchem.com [benchchem.com]

- 17. Page loading... [wap.guidechem.com]

- 18. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 19. 2,3-DIFLUORO-5-CHLOROPYRIDINE (CDFP) [agrochemicals.com.cn]

- 20. benchchem.com [benchchem.com]

4-Chloro-2,5-difluoropyridine: A Versatile Fluorinated Building Block for Modern Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2,5-difluoropyridine has emerged as a critical fluorinated building block for the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The strategic placement of two electron-withdrawing fluorine atoms and a reactive chlorine atom on the pyridine scaffold imparts a unique reactivity profile. This guide, intended for chemists and drug development professionals, provides a comprehensive overview of its synthesis, physicochemical properties, and distinct chemical reactivity. We delve into the causality behind its regioselective functionalization through key transformations such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven, step-by-step protocols. By grounding mechanistic claims in authoritative sources, this document serves as a practical and trustworthy resource for leveraging the synthetic potential of this versatile intermediate.

Introduction: The Strategic Advantage of Fluorinated Pyridines

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, becomes a particularly powerful scaffold when decorated with fluorine atoms.

This compound (CAS 851386-40-8) is a prime example of a strategically designed building block.[1][2][3][4] The two fluorine atoms at the 2- and 5-positions render the pyridine ring highly electron-deficient, which is crucial for activating the ring for certain chemical transformations.[5] The chlorine atom at the 4-position serves as a versatile handle, a reactive site for introducing a wide array of substituents through various synthetic methodologies. This unique combination of features allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of novel agrochemicals, materials, and, most notably, pharmaceutical agents.[5][6]

Synthesis and Physicochemical Properties

Synthesis Pathway

The most common laboratory and industrial synthesis of this compound begins with the commercially available 2,5-difluoropyridine.[6][7] The core of the synthesis involves a directed ortho-metalation followed by chlorination.

The causality of this process is rooted in the directing ability of the pyridine nitrogen. In the presence of a strong, sterically hindered base like lithium diisopropylamide (LDA), a proton is abstracted from the C4 position, which is activated by the adjacent nitrogen and fluorine atoms. This generates a transient organolithium species that is then quenched with an electrophilic chlorine source, such as 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113), to install the chlorine atom at the C4 position.[7]

Protocol 1: Synthesis from 2,5-Difluoropyridine[7]

-

Equipment: Jacketed glass reactor, mechanical stirrer, thermocouple, addition funnel, nitrogen inlet.

-

Reagents: 2,5-Difluoropyridine, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, 1,1,2-Trichloro-1,2,2-trifluoroethane (Freon-113), Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE), Saturated ammonium chloride solution, 2N Hydrochloric acid, Saturated sodium bicarbonate solution, Saturated brine, Anhydrous sodium sulfate.

-

Procedure:

-

Under a nitrogen atmosphere, charge the reactor with THF, MTBE, and diisopropylamine.

-

Cool the mixture to a temperature between -60 °C and -40 °C.

-

Slowly add the n-BuLi solution via the addition funnel, maintaining the temperature.

-

Warm the reaction mixture to -20 °C and stir for 10 minutes to ensure complete formation of lithium diisopropylamide (LDA).

-

Cool the reactor to -75 °C.

-

Slowly add a solution of 2,5-difluoropyridine over 1 hour, maintaining the temperature at -75 °C.

-

After the addition is complete, continue to add a solution of Freon-113 at -75 °C.

-

Maintain the reaction at -75 °C for 2 hours after the final addition.

-

Quench the reaction by slowly adding saturated ammonium chloride solution.

-

Allow the mixture to warm to room temperature. Extract the product with MTBE.

-

Wash the organic phase sequentially with 2N HCl, water, saturated NaHCO₃ solution, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by distillation to yield this compound as the final product.

-

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 851386-40-8 | [1][2][3][4] |

| Molecular Formula | C₅H₂ClF₂N | [2][7][8] |

| Molecular Weight | 149.53 g/mol | [2][4][7] |

| Appearance | Not specified, likely liquid or low-melting solid | |

| Boiling Point | ~90 °C (at atmospheric pressure, post-distillation) | [7] |

| InChIKey | SWZRBNKRTCXHPT-UHFFFAOYSA-N | [8] |

Chemical Reactivity and Regioselectivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring. The nitrogen atom and the two highly electronegative fluorine atoms at the C2 and C5 positions act synergistically to withdraw electron density from the aromatic system. This electronic profile makes the ring susceptible to nucleophilic attack and dictates the regioselectivity of its reactions.

The primary site of reactivity is the C4 carbon, where the chlorine atom is located. This position is analogous to the para-position in a benzene ring and is significantly activated towards nucleophilic aromatic substitution (SNAr) by the cumulative electron-withdrawing effects of the nitrogen and fluorine atoms. The C-Cl bond is the most labile site for displacement by nucleophiles and for the oxidative addition step in palladium-catalyzed cross-coupling reactions.

Key Synthetic Transformations and Protocols

The C4-Cl bond is the synthetic linchpin of the molecule, enabling a variety of high-value transformations.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for functionalizing this building block.[9] The highly electron-deficient ring readily accommodates the negative charge that develops in the intermediate Meisenheimer complex, facilitating the displacement of the chloride.[9][10] This reaction works well with a range of nucleophiles, including amines, alcohols, and thiols, providing direct access to 4-substituted-2,5-difluoropyridines.[11]

Protocol 2: General SNAr with an Amine Nucleophile

-

Equipment: Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet.

-

Reagents: this compound, primary or secondary amine (1.1 eq.), a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), and a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile.

-

Procedure:

-

To a round-bottom flask, add this compound, the amine, the base, and the solvent.

-

Place the flask under a nitrogen atmosphere.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed reactions, particularly those using palladium, have revolutionized C-C and C-N bond formation. This compound is an excellent substrate for these transformations.

This reaction is one of the most powerful methods for forming C(sp²)-N bonds and is widely used in pharmaceutical synthesis.[12][13][14] It involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable phosphine ligand and a base.[12][15] The choice of ligand is critical for achieving high efficiency, with bulky, electron-rich phosphine ligands often giving the best results.[16]

Protocol 3: Buchwald-Hartwig Amination

-

Equipment: Schlenk tube or microwave vial, magnetic stirrer, inert atmosphere glovebox or Schlenk line.

-

Reagents: this compound, amine (1.2 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos, 2-4 mol%), strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq.), and an anhydrous, deoxygenated solvent like toluene or dioxane.

-

Procedure:

-

In a glovebox, add the palladium precursor, ligand, and base to a dry Schlenk tube.

-

Add this compound, the amine, and the solvent.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench by adding water.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by column chromatography.

-

The Suzuki coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with a halide.[17][18] This reaction is known for its mild conditions and high functional group tolerance.[17] For this compound, this allows for the introduction of various aryl or heteroaryl groups at the C4 position. The reaction requires a palladium catalyst, a ligand, and a base to activate the boronic acid.[19][20]

Protocol 4: Suzuki-Miyaura Coupling

-

Equipment: Round-bottom flask or microwave vial, magnetic stirrer, condenser, nitrogen inlet.

-

Reagents: this compound, arylboronic acid (1.2-1.5 eq.), palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), aqueous base (e.g., 2M K₂CO₃ or Cs₂CO₃), and a solvent system such as dioxane/water or toluene/ethanol/water.

-

Procedure:

-

To a flask, add this compound, the boronic acid, and the palladium catalyst.

-

Purge the flask with nitrogen or argon for 10-15 minutes.

-

Add the degassed solvent followed by the aqueous base.

-

Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization.

-

Applications in Drug Discovery

The synthetic utility of this compound is demonstrated by its use as an intermediate in the creation of more complex molecules with potential biological activity. For example, it can be a precursor to compounds like 4-chloro-2,5-difluoro-3-methylpyridine, which serves as an intermediate for antibacterial agents.[5][6] The ability to readily introduce diverse amine or aryl substituents at the 4-position makes this building block a valuable tool in generating libraries of compounds for high-throughput screening in drug discovery programs. A search of patent literature reveals its frequent use in the synthesis of novel chemical entities targeting a wide range of diseases.[21]

Safety and Handling

This compound is a chemical intermediate and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety glasses or goggles).[22][23][24]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[22][23] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[22][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[22][24]

-

First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[23][25] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[23] Always consult the material safety data sheet (MSDS) before use.[23]

Conclusion

This compound is a high-value, versatile building block whose utility is derived from a well-defined structure-reactivity relationship. The electron-deficient nature of the difluorinated pyridine ring activates the C4-Cl bond for a range of transformations, including nucleophilic aromatic substitutions and palladium-catalyzed cross-coupling reactions. This predictable regioselectivity allows chemists to confidently design synthetic routes to complex molecular targets. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and safely utilize this powerful tool in their synthetic endeavors, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

- 1. Page loading... [guidechem.com]

- 2. 001chemical.com [001chemical.com]

- 3. This compound - [nashpharmatech.com]

- 4. This compound - CAS:851386-40-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound | 851386-40-8 | Benchchem [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. PubChemLite - this compound (C5H2ClF2N) [pubchemlite.lcsb.uni.lu]

- 9. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. research.rug.nl [research.rug.nl]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. Suzuki Coupling [organic-chemistry.org]

- 20. youtube.com [youtube.com]

- 21. criver.com [criver.com]

- 22. aksci.com [aksci.com]

- 23. chemicalbook.com [chemicalbook.com]

- 24. fishersci.com [fishersci.com]

- 25. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Chloro-2,5-difluoropyridine

Introduction: Navigating the Challenges of Electron-Deficient Heteroaryl Chloride Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed transformation is integral to the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a particularly pertinent substrate: 4-Chloro-2,5-difluoropyridine. This electron-deficient N-heterocycle presents a unique set of challenges and opportunities in cross-coupling chemistry. The inherent low reactivity of the C-Cl bond compared to its bromide and iodide counterparts necessitates the use of highly active catalytic systems.[1] However, the strong electron-withdrawing nature of the two fluorine atoms and the pyridine nitrogen atom serves to activate the C-Cl bond towards oxidative addition, a crucial step in the catalytic cycle.

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into the selection of catalysts, ligands, and bases, and provide detailed, step-by-step protocols to ensure successful and reproducible outcomes.

The Catalytic Cycle and Mechanistic Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to rational troubleshooting and optimization.

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Causality Behind Experimental Choices:

-

Oxidative Addition: This is often the rate-limiting step for aryl chlorides. The electron-deficient nature of the this compound ring facilitates this step by making the carbon atom of the C-Cl bond more electrophilic. The choice of a highly active palladium catalyst, particularly one with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), is critical to lower the activation energy for this step.[4]

-

Transmetalation: The transfer of the organic group from the boron atom to the palladium center requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transmetalation. The choice of base and solvent is interdependent and crucial for success. For challenging substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed.[5]

-

Reductive Elimination: This final step forms the desired C-C bond and regenerates the active Pd(0) catalyst. Bulky ligands on the palladium center can promote this step by creating steric strain that is relieved upon elimination of the product.

Recommended Catalytic Systems and Reaction Conditions

Based on literature precedents for similar electron-deficient heteroaryl chlorides, the following table summarizes recommended starting points for the optimization of the Suzuki coupling of this compound.[6]

| Component | Recommended Reagents/Conditions | Rationale & Key Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pd₂(dba)₃ is a common Pd(0) source. |

| Ligand | PPh₃, Buchwald Ligands (e.g., SPhos, XPhos), NHCs | For the more challenging C-Cl bond activation, bulky and electron-rich ligands are often necessary to enhance catalytic activity. PPh₃ can be effective in some cases, as demonstrated in related systems.[6] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | K₂CO₃ is a common and effective base. K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial for less reactive systems. The base should be finely powdered to maximize surface area. |

| Solvent | Toluene, Dioxane, Acetonitrile, DME, with or without water | The choice of solvent is critical and often requires screening. A mixture of an organic solvent and water is frequently used to dissolve both the organic and inorganic reagents.[6] |

| Temperature | 80-120 °C | Higher temperatures are typically required to drive the reaction to completion, especially with aryl chlorides. |

| Atmosphere | Inert (Nitrogen or Argon) | The active Pd(0) catalyst is sensitive to oxidation by air, so maintaining an inert atmosphere is crucial for catalyst longevity and reaction success. |

Detailed Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps for setup, execution, and monitoring.

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

-

Triphenylphosphine (PPh₃, 4-10 mol%) or a specialized ligand like SPhos (4-10 mol%)

-

Potassium carbonate (K₂CO₃, 2-3 equivalents), finely powdered

-

Degassed solvent: 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Workflow Diagram:

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and finely powdered potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate (0.03 eq.) and the ligand (e.g., triphenylphosphine, 0.06 eq.).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1, to achieve a concentration of ~0.2 M with respect to the limiting reagent) via syringe.

-

Reaction: Place the flask in a preheated oil bath or heating block at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-aryl-2,5-difluoropyridine.

Protocol 2: Conditions Adapted from Patent Literature for a Related System

This protocol is based on a procedure described for the coupling of a structurally similar chlorinated and fluorinated pyridine derivative, offering a validated set of conditions.[6]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, ~0.5 mol%)

-

Triphenylphosphine (PPh₃, ~1 mol%)

-

Potassium carbonate (K₂CO₃, aqueous solution, ~2.5 equivalents)

-

Solvent system: Acetonitrile, 1,2-Dimethoxyethane (DME), Methyl isobutyl ketone (MIBK)

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), triphenylphosphine, and palladium(II) acetate under a nitrogen atmosphere.

-

Solvent Addition: Add degassed acetonitrile to the vessel.

-

Boronic Acid Addition: Add a solution of the arylboronic acid (1.1 eq.) in a degassed mixture of DME and MIBK.

-

Base Addition: Add a degassed aqueous solution of potassium carbonate (22.9% w/w).

-

Reaction: Heat the solution to approximately 50-60 °C and stir for several hours.

-

Monitoring and Work-up: Monitor the reaction by an appropriate method (e.g., HPLC). Once complete, proceed with a standard aqueous work-up and purification as described in Protocol 1.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium source and ligand are of high quality and that the reaction is conducted under strictly inert conditions. Consider using a more active ligand system (e.g., a Buchwald ligand like SPhos or an NHC ligand).

-

Insufficient Temperature: The activation of aryl chlorides often requires elevated temperatures. Incrementally increase the reaction temperature.

-

Base Inefficiency: Ensure the base is finely powdered and anhydrous if required by the solvent system. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.

-

-

Formation of Side Products:

-

Protodeboronation: This side reaction, where the boronic acid is converted back to the corresponding arene, can be problematic. Using the boronic acid pinacol ester instead of the free acid can sometimes mitigate this issue. Lowering the reaction temperature or using a more active catalyst to shorten the reaction time may also be beneficial.

-

Homocoupling: The formation of biaryl products from the boronic acid (Ar²-Ar²) can occur. This is often a sign of oxygen contamination or issues with the catalyst's oxidative state. Ensure thorough degassing of all solvents and reagents.

-

Conclusion

The Suzuki-Miyaura coupling of this compound is a challenging yet highly valuable transformation for the synthesis of novel chemical entities. Success hinges on the rational selection of a highly active catalytic system capable of activating the relatively inert C-Cl bond. By understanding the underlying mechanism and employing robust protocols with specialized ligands and appropriate bases, researchers can effectively harness the potential of this electron-deficient building block. The protocols and insights provided in this guide serve as a comprehensive resource to facilitate the successful implementation of this important cross-coupling reaction in a research and development setting.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of ind… [ouci.dntb.gov.ua]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes & Protocols: Strategic Functionalization of 4-Chloro-2,5-difluoropyridine via Nucleophilic Aromatic Substitution

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 4-Chloro-2,5-difluoropyridine

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocycles are indispensable building blocks.[1][2] The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[3] this compound has emerged as a highly versatile scaffold, offering multiple sites for controlled chemical modification. Its pyridine core is inherently electron-deficient, a prerequisite for facile nucleophilic aromatic substitution (SNAr). The distinct electronic environment created by the nitrogen atom and three halogen substituents allows for highly regioselective reactions, making it a prized starting material for the synthesis of complex, high-value molecules.

This guide provides an in-depth exploration of the SNAr reactions of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles that govern the observed reactivity and selectivity.

Core Mechanistic Principles: Understanding Reactivity and Regioselectivity

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[4][5][6]

Key Requirements for SNAr:

-

An Electron-Deficient Ring: The pyridine nitrogen atom acts as a powerful electron-withdrawing group, reducing the electron density of the aromatic ring and making it susceptible to attack by nucleophiles.[7][8]

-

A Good Leaving Group: The ring must possess a substituent, typically a halide, that can depart as a stable anion.

-

Stabilization of the Intermediate: The reaction rate is often determined by the stability of the intermediate formed during the initial nucleophilic attack.[9]

The mechanism begins with the nucleophile attacking an electron-deficient carbon atom bearing a leaving group. This initial, typically rate-determining step, disrupts the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5][9] In the final, rapid step, the leaving group is eliminated, and the ring's aromaticity is restored.

Diagram: General Mechanism of SNAr at the C-4 Position

Caption: The two-step addition-elimination mechanism of SNAr.

Regioselectivity: The Decisive Role of the Pyridine Nitrogen

This compound presents three potential sites for substitution: C2-F, C4-Cl, and C5-F. The regioselectivity of the reaction is overwhelmingly dictated by the position of the ring nitrogen.

-

Activation: The nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. This is because the negative charge of the Meisenheimer complex can be delocalized directly onto the electronegative nitrogen atom, providing significant resonance stabilization.

-

Deactivation: The meta (C3, C5) positions are not activated, as the negative charge cannot be delocalized onto the ring nitrogen from these positions.